molecular formula C8HCl4F3O2 B6323981 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride CAS No. 866954-88-3

2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride

Cat. No. B6323981
CAS RN: 866954-88-3
M. Wt: 327.9 g/mol
InChI Key: GCKARBOKSWMFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride (TFTC) is an organic compound belonging to the class of organofluorine compounds. It is a colorless, volatile, and water-soluble liquid with a pungent odor. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as trifluoromethyl phenols. TFTC is a highly reactive compound and can be explosive if not handled properly.

Scientific Research Applications

2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride has been used in various scientific research applications, such as organic synthesis, analytical chemistry, and drug discovery. It has been used to synthesize trifluoromethyl phenols, which are used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as trifluoromethyl phenols. Additionally, 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride has been used in the synthesis of fluorinated compounds, which are used in the study of biological systems.

Mechanism of Action

2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride is a highly reactive compound and can react with various compounds to form products. It can react with alcohols, amines, and other compounds to form trifluoromethyl phenols. It can also react with inorganic compounds to form fluorinated compounds. The mechanism of action of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride is dependent on the reaction conditions and the type of compounds it is reacting with.
Biochemical and Physiological Effects
2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride has been studied for its biochemical and physiological effects. It is known to be toxic to humans and animals, and can cause irritation to the eyes and skin. It is also known to be a respiratory irritant, and can cause coughing and difficulty breathing. Furthermore, 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride has been shown to be a mutagenic compound, which can cause genetic mutations in cells.

Advantages and Limitations for Lab Experiments

The use of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride in laboratory experiments has both advantages and limitations. The main advantage of using 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride is its high reactivity, which allows it to be used in a wide range of reactions. It is also a relatively inexpensive compound, making it suitable for use in research and development. However, 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride is a highly reactive compound and can be explosive if not handled properly. Additionally, it is toxic and can cause irritation to the eyes and skin, as well as respiratory irritation.

Future Directions

There are many potential future directions for research involving 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride. One potential direction is the development of new methods for the synthesis of trifluoromethyl phenols. Additionally, further research could be conducted to explore the biochemical and physiological effects of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride on humans and animals. Furthermore, research could be conducted to explore the use of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride in the synthesis of fluorinated compounds. Finally, research could be conducted to explore the potential applications of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride in the pharmaceutical and agrochemical industries.

Synthesis Methods

2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride can be synthesized by reacting trichloromethylbenzoyl chloride with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out at a temperature of around -20°C to -30°C. The reaction is exothermic and can be monitored by the change in temperature. The reaction time is usually kept short to avoid decomposition of 2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride.

properties

IUPAC Name

2,4,5-trifluoro-3-(trichloromethoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4F3O2/c9-7(16)2-1-3(13)5(15)6(4(2)14)17-8(10,11)12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKARBOKSWMFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(Cl)(Cl)Cl)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl4F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-(trichloromethoxy)benzoyl chloride

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